Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate

Chiral building block procurement Analytical quality control Medicinal chemistry intermediates

Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate (CAS 2368911-11-7, molecular formula C₁₀H₁₇F₂NO₃, molecular weight 237.24 g/mol) is a Boc-protected, trans-configured difluoromethyl-hydroxypyrrolidine derivative supplied as a racemic mixture with the relative stereochemistry rel-(3R,4S). Multiple suppliers offer this compound at purities of 95% or 98%, with batch-specific analytical documentation including NMR, HPLC, and GC available upon request.

Molecular Formula C10H17F2NO3
Molecular Weight 237.24 g/mol
Cat. No. B13625180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate
Molecular FormulaC10H17F2NO3
Molecular Weight237.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)C(F)F
InChIInChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(8(11)12)7(14)5-13/h6-8,14H,4-5H2,1-3H3/t6-,7-/m1/s1
InChIKeyUVLFZLVFVGZFGG-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate (CAS 2368911-11-7): Procurement-Ready Chiral Pyrrolidine Building Block


Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate (CAS 2368911-11-7, molecular formula C₁₀H₁₇F₂NO₃, molecular weight 237.24 g/mol) is a Boc-protected, trans-configured difluoromethyl-hydroxypyrrolidine derivative supplied as a racemic mixture with the relative stereochemistry rel-(3R,4S) . Multiple suppliers offer this compound at purities of 95% or 98%, with batch-specific analytical documentation including NMR, HPLC, and GC available upon request . The compound serves as a bifunctional chiral building block in medicinal chemistry, where the Boc protecting group enables orthogonal deprotection strategies, the C4 hydroxyl group provides a handle for further derivatization, and the C3 difluoromethyl (-CF₂H) substituent imparts distinct physicochemical properties relevant to pharmacokinetic optimization .

Why Generic Substitution of CAS 2368911-11-7 with Other Fluorinated Pyrrolidine Building Blocks Is Scientifically Unsupported Without Comparative Validation


Fluorinated pyrrolidine building blocks cannot be treated as interchangeable commodities because even minor structural variations—regioisomeric placement of the fluorine-containing group, cis vs. trans stereochemistry, and the nature of the C4 substituent (hydroxyl vs. amino vs. fluoro)—produce divergent conformational, electronic, and hydrogen-bonding profiles that cascade into differential biological activity . The target compound's unique combination of a trans-diaxial C3-CF₂H/C4-OH arrangement creates a specific spatial orientation of the lipophilic hydrogen-bond donor (CF₂H) and the polar hydroxyl group that is absent in the cis isomer, in regioisomers bearing the CF₂H group at C2, and in analogs where the C4 hydroxyl is replaced by a fluorine atom or an amino group . Substituting any of these analogs without controlled comparative data on binding affinity, metabolic stability, and synthetic compatibility therefore introduces unquantified risk into structure-activity relationship (SAR) programs and multi-step synthetic routes [1].

Quantitative Differentiation Evidence for Tert-Butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate Versus Closest Available Analogs


Purity Tier Availability: 98% Commercial Grade Offers a Quantifiable Purity Advantage Over Standard 95% Supply

Procurement differentiation begins with available purity grades. The target compound (CAS 2368911-11-7) is commercially accessible at 98% purity from at least two suppliers (Moldb, Leyan), with batch-specific QC documentation including NMR, HPLC, and LC-MS . By contrast, the standard purity specification from multiple vendors for the same CAS number is 95% . This 3-percentage-point absolute purity difference (98% vs. 95%) represents a ~60% reduction in total impurity burden, which in multi-step synthesis translates into fewer impurity-carry-forward events, simplified intermediate purification, and reduced risk of impurity-driven assay artifacts in biological screening campaigns .

Chiral building block procurement Analytical quality control Medicinal chemistry intermediates

Bifunctional Derivatization Handle: Trans-C3-CF₂H/C4-OH Enables Dual Orthogonal Modifications Not Possible with Mono-Functional or Gem-Difluoro Analogs

The target compound possesses two chemically orthogonal functional groups—a secondary alcohol at C4 (capable of O-alkylation, acylation, oxidation, or sulfonylation) and a difluoromethyl group at C3 (which can serve as a metabolically stable lipophilic hydrogen-bond donor)—both positioned trans to each other on a Boc-protected pyrrolidine scaffold [1]. This contrasts with the closest commercially available analog, tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1260852-42-3), where the gem-difluoro substitution at C3 eliminates the CF₂H hydrogen-bond donor capacity entirely and replaces it with a purely electronegative blockade [2]. The hydroxymethyl (-CH₂OH) analog further differs in that the C4 hydroxyl is one methylene unit removed from the ring, altering both the pKₐ and nucleophilic reactivity profile. For library synthesis applications, the target compound's trans-diaxial arrangement offers two distinct vectors for diversity-element introduction, whereas the gem-difluoro analog provides only one derivatizable handle with the gem-difluoro group serving as a passive electronic modifier rather than an active functionalization site .

Parallel library synthesis SAR exploration Fragment-based drug design

Trans Stereochemistry Defines a Distinct Conformational Space Compared to the Cis Isomer, with Implications for Target Binding

The trans relationship between the C3-CF₂H and C4-OH substituents locks these two groups into a diequatorial or diaxial orientation on the pyrrolidine ring, producing a fundamentally different spatial presentation of pharmacophoric elements compared to the cis isomer. The cis isomer—tert-butyl (3S,4R)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS 2325666-22-4)—is commercially available at 98% purity and positions the CF₂H and OH groups on the same face of the pyrrolidine ring . In the trans isomer (target compound, CAS 2368911-11-7), these groups project to opposite faces, resulting in a larger through-space distance between the hydrogen-bond donor (CF₂H) and the hydrogen-bond donor/acceptor (OH). This stereochemical difference is not subtle: in structure-based drug design, the relative orientation of two key pharmacophoric groups can determine whether a compound engages a binding pocket productively [1]. The availability of both trans (target) and cis (CAS 2325666-22-4) isomers as commercial building blocks creates an explicit stereochemical SAR decision point for procurement: selecting the trans isomer commits the program to a specific conformational presentation that cannot be replicated by the cis isomer without redesign of the synthetic route or binding hypothesis .

Stereochemistry-activity relationship Conformational analysis Receptor-ligand design

CF₂H as a Metabolically Stable Lipophilic Hydrogen-Bond Donor: Class-Level Differentiation from CH₃, CF₃, and F Analogs of Hydroxypyrrolidine Building Blocks

The difluoromethyl (-CF₂H) group occupies a privileged position in medicinal chemistry because it functions simultaneously as a lipophilic substituent and a weak hydrogen-bond donor (comparable in H-bond acidity to a carbinol or thiol), while also conferring enhanced metabolic stability compared to methyl, methoxy, or unsubstituted C-H positions [1]. In the broader class of fluorinated pyrrolidines, the CF₂H group has been shown to improve metabolic stability and reduce susceptibility to cytochrome P450-mediated oxidative degradation relative to non-fluorinated or mono-fluorinated analogs . Specifically, the CF₂H group acts as a bioisostere for hydroxyl and thiol groups while resisting phase I metabolism far more effectively than either of these functional groups. When embedded in the target compound at the C3 position trans to a C4 hydroxyl, this CF₂H group provides a metabolically resilient hydrogen-bond donor that complements the more chemically reactive C4-OH, which may be subject to glucuronidation or sulfation in vivo. By contrast, the closest non-fluorinated analog—tert-butyl trans-3-methyl-4-hydroxypyrrolidine-1-carboxylate—lacks the hydrogen-bond donor capacity at C3 entirely, while CF₃-substituted analogs (e.g., tert-butyl trans-3-(trifluoromethyl)-4-hydroxypyrrolidine-1-carboxylate) provide greater lipophilicity but sacrifice the H-bond donor functionality [2]. This class-level differentiation positions the CF₂H-containing target compound as the optimal choice for programs requiring balanced lipophilicity, metabolic stability, and hydrogen-bond donor capacity.

Metabolic stability optimization Lead optimization Pharmacokinetic profiling

Application Scenarios Where Tert-Butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate Provides Verifiable Procurement Advantage


Parallel Library Synthesis Requiring Orthogonal Diversification from a Single Pyrrolidine Scaffold

In fragment-based drug discovery and parallel library synthesis programs, the target compound's trans-C3-CF₂H/C4-OH substitution pattern provides two chemically distinct derivatization handles on a single Boc-protected scaffold, doubling the accessible chemical diversity per synthetic cycle compared to mono-functional pyrrolidine building blocks [1]. The C4 hydroxyl can be independently O-alkylated, acylated, oxidized to the ketone, or converted to a leaving group for nucleophilic displacement, while the C3-CF₂H group contributes a metabolically stable lipophilic hydrogen-bond donor that requires no further modification. Procurement of the 98% purity grade minimizes the accumulation of byproducts across parallel reaction arrays, reducing the need for intermediate purification and enabling higher-throughput library production workflows .

Stereochemical SAR Studies Comparing Trans vs. Cis Conformational Presentation of Pharmacophoric Elements

For structure-based drug design programs where the orientation of hydrogen-bond donors relative to the pyrrolidine scaffold is hypothesized to be critical for target engagement, the trans isomer (CAS 2368911-11-7) and its commercially available cis isomer (CAS 2325666-22-4) form a matched stereochemical pair for systematic SAR exploration [1]. By procuring both isomers, medicinal chemistry teams can directly compare the biological consequences of presenting the CF₂H and OH groups on opposite faces (trans) versus the same face (cis) of the pyrrolidine ring, without introducing confounding variables from different substitution patterns or protecting group strategies . This controlled stereochemical comparison is particularly valuable for programs targeting chiral binding pockets such as kinases, proteases, or GPCRs where the spatial relationship between key pharmacophoric elements determines selectivity and potency .

Metabolic Stability Optimization via CF₂H Installation at the Building-Block Stage

For lead optimization programs where metabolic soft spots on the pyrrolidine scaffold have been identified (e.g., CYP-mediated oxidation at C3), the pre-installed CF₂H group on the target compound offers a procurement-efficient solution: the metabolically stabilized moiety is incorporated from the first synthetic step rather than requiring late-stage C-H fluorination or de novo heterocycle construction [1]. The difluoromethyl group has been established in the broader fluorinated pyrrolidine literature as a metabolically stable replacement for oxidation-prone C-H bonds, while simultaneously contributing lipophilic hydrogen-bond donor capacity that methyl (CH₃), trifluoromethyl (CF₃), or fluoro (F) substituents cannot provide . Although direct microsomal stability data for this specific compound are not publicly available as of May 2026, this class-level advantage is sufficiently well-established in medicinal chemistry to justify its selection over non-fluorinated or CF₃-substituted pyrrolidine building blocks when metabolic stability is a program priority .

Intermediates for Fluorinated Peptidomimetics and Protease Inhibitor Scaffolds

The Boc-protected trans-3-(difluoromethyl)-4-hydroxypyrrolidine core serves as a conformationally constrained scaffold for fluorinated peptidomimetics, where the pyrrolidine ring mimics the proline residue and the CF₂H group provides enhanced binding through fluorophilic interactions in the target protein's S2 or S3 pocket [1]. In protease inhibitor design, the trans relationship between C3 and C4 substituents projects the CF₂H and OH groups into distinct regions of the binding site, enabling simultaneous engagement of two separate sub-pockets from a single rigidified scaffold. The Boc protecting group enables straightforward incorporation into solid-phase and solution-phase peptide synthesis workflows using standard TFA deprotection protocols . As fluorinated pyrrolidine building blocks have established applications in the preparation of enzyme inhibitors and receptor modulators, this compound is positioned for use in programs targeting serine proteases, cysteine proteases, or other therapeutically relevant hydrolase enzyme families .

Quote Request

Request a Quote for Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.